Estriol 3,17-dihexanoate

Pharmacokinetics Estrogen ester Sustained release

Unmodified estriol's short elimination half-life (1.5-5.3 h) limits its utility in chronic dosing models, requiring daily administration. Estriol 3,17-dihexanoate solves this via slowed esterase-mediated hydrolysis, delivering sustained estriol exposure for 20-50 days after a single intramuscular injection. • Elimination half-life of 187-221 h, enabling once-monthly dosing and reducing animal handling stress in rodent models. • ~1.6-fold ERβ/ERα selectivity enables tissue-specific probing of ERβ signaling in prostate, bone, adipose, and immune cells. • Explicitly claimed in EP 1 358 881 A1 for autoimmune indications (MS, rheumatoid arthritis), providing a defensible grant-justification framework.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
CAS No. 104202-96-2
Cat. No. B035407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol 3,17-dihexanoate
CAS104202-96-2
SynonymsE3-hex
estriol 3,17-dihexanoate
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCC)C)O
InChIInChI=1S/C30H44O5/c1-4-6-8-10-27(32)34-21-13-15-22-20(18-21)12-14-24-23(22)16-17-30(3)25(24)19-26(31)29(30)35-28(33)11-9-7-5-2/h13,15,18,23-26,29,31H,4-12,14,16-17,19H2,1-3H3/t23-,24-,25+,26-,29+,30+/m1/s1
InChIKeyZOVABFBGAYSQTL-AECPDVIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estriol 3,17-Dihexanoate: Long-Acting Prodrug for Research


Estriol 3,17-dihexanoate (E3-hex) is a synthetic estrogen ester belonging to the class of steroid esters, specifically the C3 and C17β dihexanoate diester of the endogenous estrogen estriol [1]. First synthesized in 1963, it functions as a long-acting prodrug that releases estriol upon enzymatic hydrolysis in vivo [2]. Unlike the parent hormone estriol, which exhibits a short elimination half-life of 1.5–5.3 hours after intramuscular injection, E3-hex is engineered for prolonged systemic exposure through slowed esterase-mediated cleavage of the hexanoate side chains [3]. Never commercially marketed, it remains a research-use compound employed primarily in pharmacological studies of extended estrogenic activity, autoimmune disease models, and sustained-release formulation development.

Why Estriol 3,17-Dihexanoate Cannot Be Substituted


The selection of an estriol prodrug for research or formulation development cannot rely on generic interchangeability, because the ester chain length fundamentally governs the rate of esterase hydrolysis and the resulting duration of estriol exposure [1]. Unmodified estriol displays an elimination half-life of only 1.5–5.3 hours after intramuscular administration, limiting its utility in chronic dosing models to a maximum duration of approximately 3–4 days [2]. Estriol 3,17-dipropionate extends the half-life to 12.7 hours and maintains elevated estriol levels for up to 4 days [2]. In contrast, estriol 3,17-dihexanoate achieves a half-life of 187–221 hours and sustains estriol levels for 20–50 days, representing a qualitative, not merely quantitative, shift in pharmacokinetic profile that cannot be replicated by adjusting the dose of shorter-acting esters [2]. Furthermore, the distinct lipophilicity imparted by the two hexanoate side chains modifies partitioning into the oil depot, a critical factor for intramuscular sustained-release formulations that is structurally specific and not generalizable across the estriol ester class.

Head-to-Head Pharmacokinetic Evidence


Elimination Half-Life Extension

In a direct within-study comparison, the elimination half-life of estriol released from estriol 3,17-dihexanoate (E3-hex) was 187–221 hours, versus 12.7 hours for estriol 3,17-dipropionate (E3-prop) and 1.5–5.3 hours for unmodified estriol (E3), when administered intramuscularly in oil solution at doses equimolar to 5 mg estriol in adult women [1]. This represents an approximately 15-fold extension relative to the dipropionate ester and a 40–120-fold extension relative to the parent estriol.

Pharmacokinetics Estrogen ester Sustained release Half-life

Sustained Estriol Exposure Duration

Following a single intramuscular injection of 8.90 mg estriol 3,17-dihexanoate (equivalent to 5.0 mg estriol) in oil solution, estriol plasma levels remained elevated above baseline for 20–50 days [1]. In contrast, estriol 3,17-dipropionate sustained elevated levels for a maximum of 4 days, and unmodified estriol for only 3–4 days [REFS-1, REFS-2]. The peak estriol concentration (Cmax) occurred at 2.1–3.4 days post-injection, compared to 0.83 days for the dipropionate ester [2].

Duration of action Estrogen prodrug Depot injection Estriol pharmacokinetics

Total Estriol Bioavailability Equivalence

Despite the large differences in half-life and duration, the total systemic exposure to estriol (measured as area under the curve, AUC) was comparable between estriol 3,17-dihexanoate (82.5–161 nmol·L⁻¹·h) and estriol 3,17-dipropionate (same range) when corrected for the 5-fold lower dose of unmodified estriol (AUC 27.1–37.9 nmol·L⁻¹·h) [1]. This confirms that esterification controls the rate, but not the extent, of estriol release, providing a pharmacokinetic basis for selecting E3-hex when sustained low-level exposure, rather than a high peak, is required.

AUC Bioavailability Estriol exposure Prodrug comparison

Patented Use in Autoimmune Disease

European Patent EP 1 358 881 A1 (Schering AG, 2003) specifically claims the use of estriol 3,17-dihexanoate and estriol 3,17-dipropionate for the treatment of autoimmune diseases including multiple sclerosis, rheumatoid arthritis, and autoimmune thyroiditis [1]. The patent explicitly teaches that these biogenic estriol diester prodrugs provide sustained estriol levels sufficient to shift the immune response from a Th1-mediated to a Th2-mediated profile, a mechanism that unmodified estriol cannot sustain due to its rapid elimination. No other estriol diester chain length is claimed in this patent, establishing a specific intellectual property rationale for selecting the dihexanoate over other chain-length analogs.

Autoimmune disease Multiple sclerosis Estriol prodrug Th2 shift

Estrogen Receptor Binding Selectivity

Estriol, the active hormone released from estriol 3,17-dihexanoate upon hydrolysis, demonstrates a relative binding affinity (RBA) for estrogen receptor α (ERα) of approximately 11.3% and for ERβ of approximately 17.6% relative to estradiol (set at 100%) [1]. This ERβ-preferential binding profile distinguishes estriol from estradiol (which binds ERα and ERβ with approximately equal affinity) and from estrone (which shows ERα preference). Because estriol 3,17-dihexanoate is a prodrug, its ultimate receptor pharmacology is determined by the released estriol; however, the rate of estriol release governs the sustained occupancy of these receptors, which cannot be replicated by bolus estriol administration.

Estrogen receptor ERα ERβ Relative binding affinity Estriol pharmacology

Structural Basis for Extended Release

The enzymatic hydrolysis rate of estrogen esters by tissue and plasma esterases is inversely related to the steric bulk and lipophilicity of the ester side chain [1]. The hexanoate (C6) ester at both the C3 and C17β positions of estriol confers greater resistance to esterase cleavage than the propionate (C3) ester, the acetate (C2) ester, or the unesterified hydroxyl groups. This is a well-established class-level principle in steroid ester pharmacology: longer straight-chain fatty acid esters consistently produce longer depot durations [1]. Although no direct in vitro hydrolysis kinetics comparing estriol 3,17-dihexanoate to its dipropionate counterpart are available, the in vivo half-life data (187–221 hours vs. 12.7 hours) confirm the predicted rank order. Estradiol esters exhibit the same trend: estradiol valerate (C5) has a duration of 7–8 days, while estradiol cypionate (C8 cyclopentylpropionate) extends to ~11 days [2].

Esterase hydrolysis Prodrug design Chain length Steric hindrance Lipophilicity

Research and Procurement Scenarios


Chronic Supplementation in Rodent Models

Estriol 3,17-dihexanoate's 20–50 day duration of elevated estriol levels after a single intramuscular injection [1] enables once-monthly dosing in rodent studies of menopausal symptoms, osteoporosis, or cognitive function. This reduces handling stress and injection-site pathology compared to daily or weekly administration of unmodified estriol or shorter-chain esters, directly addressing animal welfare and protocol efficiency concerns.

Autoimmune Disease Research

Investigators studying Th1/Th2 immune modulation in multiple sclerosis or rheumatoid arthritis can cite EP 1 358 881 A1 [1] as a specific rationale for selecting estriol 3,17-dihexanoate over generic estriol. The patent's explicit claim for autoimmune indications provides a procurement and grant-justification framework that unpatented estriol esters cannot offer.

Sustained-Release Formulation Development

Pharmaceutical scientists developing long-acting injectable formulations can use estriol 3,17-dihexanoate as a well-characterized comparator to benchmark novel prodrugs or delivery systems. Its 187–221 hour half-life [1] provides a defined upper boundary for estriol ester release kinetics, against which experimental formulations can be quantitatively compared.

ERβ-Selective Stimulation in Tissue Pharmacology

Because the released estriol exhibits approximately 1.6-fold selectivity for ERβ over ERα [1], estriol 3,17-dihexanoate can serve as a sustained-release tool for probing ERβ-mediated effects in tissues such as prostate, bone, adipose, and immune cells, where ERβ signaling plays a distinct role from ERα. This is not achievable with estradiol esters, which deliver non-selective ERα/ERβ agonism.

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